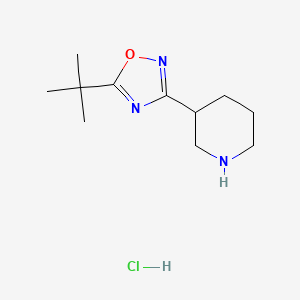

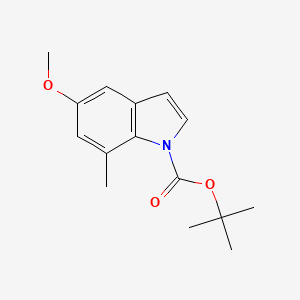

![molecular formula C52H36N2 B3027860 N4,N4,N4',N4'-四(萘-2-基)-[1,1'-联苯]-4,4'-二胺 CAS No. 141752-82-1](/img/structure/B3027860.png)

N4,N4,N4',N4'-四(萘-2-基)-[1,1'-联苯]-4,4'-二胺

描述

Naphthalene derivatives are a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. The compound , N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine, is a naphthalene-based molecule that is likely to exhibit unique physical and chemical characteristics due to its extended aromatic system and the presence of amine groups.

Synthesis Analysis

The synthesis of naphthalene derivatives can involve multiple steps, including bromination, imidization, nucleophilic substitution, and reductive dehalogenation. For instance, the synthesis of naphthalene bisimides (NDIs) with heterocyclic moieties has been achieved using a stepwise protocol starting from dibromonaphthalene bisanhydrides . Similarly, the synthesis of novel naphthalene diamines for polyimide production involves molecular design and copolymerization processes . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with the potential for various conformations and intramolecular interactions. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a related compound, has been characterized by X-ray diffraction, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . This suggests that the molecular structure of N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine would also be worth investigating to understand its conformation and potential intramolecular interactions.

Chemical Reactions Analysis

Naphthalene derivatives can participate in various chemical reactions, including acid/base equilibria and nucleophilic substitutions. The unexpected acidity of some heterocyclic NDIs has been rationalized by computational methods, indicating a strong solvation effect in aqueous solvent . Additionally, core-tetrasubstituted naphthalene diimides have been synthesized, allowing for the study of their reactivity with different nucleophiles . These findings could provide insights into the reactivity of the compound , especially regarding its amine groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure. For example, polyimides derived from naphthalene diamines exhibit high thermal stability and solubility, which are attributed to the introduction of a naphthalene unit into the side chain . The optical and electrochemical properties of core-tetrasubstituted NDIs have been studied, showing significant shifts in absorption maxima due to the electronic nature and number of core substituents . These studies suggest that the physical and chemical properties of N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine would be of great interest, particularly its thermal stability, solubility, and optical characteristics.

科学研究应用

OLED 材料

N4,N4,N4',N4'-四(萘-2-基)-[1,1'-联苯]-4,4'-二胺在有机发光二极管 (OLED) 的开发中得到广泛应用。含有这种化合物的全新主体材料已经合成,表现出高热稳定性和形态稳定性,这是高效 OLED 的必要条件。例如,利用这些材料的器件显示出高电流和功率效率,且效率衰减低,表明它们在创建有效 OLED 显示器方面具有潜力 (Zhang 等人,2015),(Zhang 等人,2015)。

有机材料中的电荷传输

这种化合物也已针对其在无定形有机材料中的电荷迁移率进行了研究。跃迁理论的详细分析和应用已深入了解影响此类材料中电荷迁移率的参数,这对开发高性能电子器件至关重要 (Lee 等人,2011),(Sohlberg 等人,2012)。

有机太阳能电池

在有机太阳能电池领域,N4,N4,N4',N4'-四(萘-2-基)-[1,1'-联苯]-4,4'-二胺的衍生物已被开发为新型电子受体。这些衍生物表现出强烈的紫外吸收和适当的能级,有助于溶液处理的有机太阳能电池的效率 (Nagarjuna 等人,2017)。

荧光传感器

此外,这种化合物已用于合成荧光传感器,特别是用于检测水中的爆炸材料,如苦味酸。传感器的设计结合了 π 电子富集和路易斯碱性部分,以实现有效的传感,展示了该化合物在传感器技术中的多功能性 (Chakraborty & Mandal,2018)。

抗菌活性

此外,这种化合物的衍生物显示出潜在的抗菌活性,表明它在开发新的抗菌剂方面很有用 (Muddukrishnaiah 等人,2020)。

作用机制

属性

IUPAC Name |

N-[4-[4-(dinaphthalen-2-ylamino)phenyl]phenyl]-N-naphthalen-2-ylnaphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H36N2/c1-5-13-43-33-49(29-21-37(43)9-1)53(50-30-22-38-10-2-6-14-44(38)34-50)47-25-17-41(18-26-47)42-19-27-48(28-20-42)54(51-31-23-39-11-3-7-15-45(39)35-51)52-32-24-40-12-4-8-16-46(40)36-52/h1-36H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCGXXHCELUCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

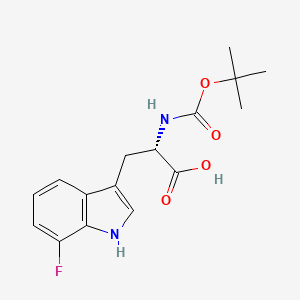

![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)

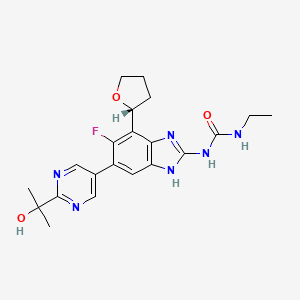

![2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027784.png)

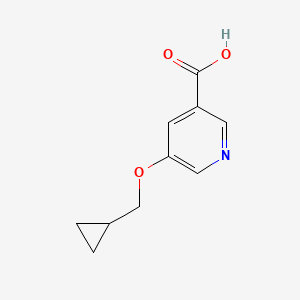

![1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B3027785.png)

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)

![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B3027795.png)

![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate](/img/structure/B3027797.png)